N-(2-Methoxy-4-nitrophenyl)acetamide

Physical Chemistry Materials Science Process Chemistry

This compound serves as the principal synthetic intermediate for the antiamoebic drug Phanquinone. Substitution with positional isomers or non-acetylated analogs introduces difficult-to-remove impurities that compromise API purity and yield. • Melting point 153-154 °C provides a definitive identity and purity checkpoint, distinguishing it from isomers. • The N-acetyl group functions as an orthogonal protecting group for the 2-methoxy-4-nitroaniline moiety, enabling selective deprotection in multi-step medicinal chemistry workflows. • Consistent 95% assay (HPLC) across major suppliers ensures reproducible downstream reactivity for both pilot-scale and research quantities.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 93-27-6
Cat. No. B1294939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxy-4-nitrophenyl)acetamide
CAS93-27-6
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
InChIKeyDQWRNQKJPNUTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6) for Scientific and Industrial Procurement


N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6) is an aromatic amide characterized by a 2-methoxy-4-nitro substitution pattern on its phenyl ring. It is a yellow crystalline solid, typically with a melting point range of 153-154 °C when recrystallized from ethyl acetate . Its primary established role is as a key synthetic intermediate in the production of the antiamoebic drug Phanquinone (安痢平) [1]. The compound is synthesized via the acetylation of o-anisidine followed by regioselective nitration . Beyond this core application, the nitro and amide functional groups serve as critical handles for further chemical transformations, including reduction to an amine and subsequent derivatization, making it a versatile building block in medicinal chemistry [2].

Why N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6) Cannot Be Substituted with Similar Analogs


Substitution with closely related analogs, such as positional isomers or different N-acetyl derivatives, carries significant risk due to divergent physicochemical properties and chemical reactivities. The specific ortho-methoxy and para-nitro arrangement of N-(2-Methoxy-4-nitrophenyl)acetamide is not merely structural; it dictates a unique electronic environment that governs its melting point, solubility, and, most critically, its reactivity in downstream applications. For instance, a shift in the nitro group position from the 4- to the 5-position (e.g., 2-Methoxy-5-nitroaniline) or modification of the N-acetyl group can lead to substantial differences in hydrogen-bonding networks and crystalline packing forces, as reflected by different melting points [1]. In industrial settings, such variations can result in processing issues, such as unexpected phase behavior during synthesis or inconsistent purity of the final product [2].

Quantitative Differentiation Evidence for N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6)


Solid-State Property Differentiation: Melting Point Comparison with Positional Isomers and Derivatives

The melting point of N-(2-Methoxy-4-nitrophenyl)acetamide (153-154 °C) is a direct reflection of its unique intermolecular interactions, primarily hydrogen bonding between the N-H and C=O groups of the amide moiety [1]. This value differs from the melting points of closely related compounds. For instance, the precursor 2-Methoxy-4-nitroaniline has a significantly higher melting point (139.5-140.5 °C) , and the chloro-substituted analog N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide exhibits an elevated melting point . This sensitivity to subtle structural changes makes the melting point a crucial specification for verifying chemical identity and purity. A deviation from this range in a procured sample would immediately indicate contamination, degradation, or incorrect synthesis, which could lead to batch failure in downstream processes.

Physical Chemistry Materials Science Process Chemistry

Regioselective Reactivity and the Value of the Protected Amine Motif

The compound's N-acetyl group acts as a protective group for the 2-methoxy-4-nitroaniline core. The patent CN-109776337-A details a synthetic route where N-(2-Methoxy-4-nitrophenyl)acetamide is synthesized and then selectively hydrolyzed to yield 2-methoxy-4-nitroaniline [1]. The acetylation step is crucial for directing the subsequent nitration to the desired 4-position, enabling high regioselectivity and product purity. This contrasts with direct nitration of the aniline, which would be less selective. Furthermore, the protected amine motif in N-(2-Methoxy-4-nitrophenyl)acetamide is essential for multi-step syntheses in drug discovery, allowing for orthogonal deprotection and further elaboration of the molecule at a specific stage without affecting other sensitive groups [2].

Synthetic Chemistry Medicinal Chemistry Process Development

Antimicrobial Activity Contingent on the 4-Nitro Motif

The antimicrobial activity of substituted anilides is significantly influenced by the presence and position of a nitro group. A study on a series of substituted anilides demonstrated that compounds possessing a nitro group exhibited superior antimicrobial activity compared to non-nitrated analogs [1]. While this is class-level evidence, it strongly supports the notion that the 4-nitro substituent in N-(2-Methoxy-4-nitrophenyl)acetamide is a critical pharmacophore for any potential antimicrobial activity. The specific 4-nitro-2-methoxy substitution pattern may confer a unique electronic profile and steric environment compared to other nitro-anilides, potentially leading to different interactions with biological targets. This distinguishes it from non-nitrated or differently substituted anilide derivatives.

Medicinal Chemistry Microbiology Drug Discovery

Targeted Application Scenarios for N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6) Based on Differentiated Properties


As a Quality-Controlled Intermediate for Phanquinone API Synthesis

Procurement for the specific synthesis of the antiamoebic drug Phanquinone. The melting point specification (153-154 °C) is used as a primary identity and purity check to differentiate it from the non-acetylated amine and other isomers. Using a generic or mis-specified alternative could introduce impurities that are difficult to remove and affect the yield and purity of the final active pharmaceutical ingredient (API).

As a Protected Building Block in Multi-Step Medicinal Chemistry Synthesis

This compound is ideal for complex multi-step syntheses in drug discovery where a 2-methoxy-4-nitroaniline moiety needs to be introduced. The N-acetyl group acts as a protecting group, allowing for orthogonal deprotection and further functionalization of the molecule under conditions that would otherwise react with a free amine. This capability, as described in CN-109776337-A [1], is essential for building molecular complexity efficiently.

As a Core Scaffold for Investigating Nitro-Containing Antimicrobial Agents

For structure-activity relationship (SAR) studies focused on developing new antimicrobials, this compound serves as a core scaffold. The 4-nitro group is a critical feature for bioactivity within the anilide class [2]. Procuring this specific compound ensures the research begins with a moiety possessing the required pharmacophore, allowing for rational derivatization of the acetamide group or other ring positions to modulate potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Methoxy-4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.